Product packaging for Methyl 6-hydroxy-5-iodonicotinate(Cat. No.:CAS No. 885950-46-9)

Methyl 6-hydroxy-5-iodonicotinate

Cat. No.: B1320515
CAS No.: 885950-46-9
M. Wt: 279.03 g/mol
InChI Key: LHGAGXUKDZFFSF-UHFFFAOYSA-N
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Description

Methyl 6-hydroxy-5-iodonicotinate is a useful research compound. Its molecular formula is C7H6INO3 and its molecular weight is 279.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6INO3 B1320515 Methyl 6-hydroxy-5-iodonicotinate CAS No. 885950-46-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-iodo-6-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO3/c1-12-7(11)4-2-5(8)6(10)9-3-4/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGAGXUKDZFFSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=O)C(=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594696
Record name Methyl 5-iodo-6-oxo-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885950-46-9
Record name Methyl 5-iodo-6-oxo-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

General Significance of Halogenated Pyridine Carboxylates in Chemical Research

Halogenated pyridine (B92270) carboxylates are a class of organic compounds that have proven to be of considerable importance in chemical research. Their utility stems from the presence of both a halogen atom and a carboxylate group on the pyridine ring, a heterocyclic aromatic compound. This unique combination of functional groups makes them versatile building blocks in organic synthesis.

The pyridine ring itself is a common scaffold in many biologically active molecules and pharmaceuticals. nih.gov The introduction of a halogen atom, such as iodine, bromine, or chlorine, provides a reactive site for various chemical transformations. nih.gov These reactions, often catalyzed by transition metals, allow for the construction of more complex molecular architectures. For instance, the carbon-halogen bond can be utilized in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, a fundamental process in the synthesis of many modern materials and drugs. nih.govacs.org

Furthermore, the electronic properties of the pyridine ring can be fine-tuned by the presence of a halogen. This can influence the reactivity of the molecule and the biological activity of its derivatives. The carboxylate group, on the other hand, can be modified to create a variety of esters, amides, and other functional groups, further expanding the synthetic possibilities.

Structural Context and Potential of Methyl 6 Hydroxy 5 Iodonicotinate

Methyl 6-hydroxy-5-iodonicotinate, with the chemical formula C₇H₆INO₃, possesses a distinct molecular structure that underpins its chemical reactivity and potential applications. bldpharm.com The core of the molecule is a pyridine (B92270) ring, which is substituted with three key functional groups: a hydroxyl (-OH) group at the 6-position, an iodine (-I) atom at the 5-position, and a methyl nicotinate (B505614) (a methyl ester of a carboxylic acid) at the 3-position.

The presence of the iodine atom is particularly significant. As a halogen, it serves as an excellent leaving group in nucleophilic substitution reactions and is a key participant in various cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of substituents at the 5-position of the pyridine ring, enabling the synthesis of a diverse library of compounds.

The hydroxyl group at the 6-position can influence the electronic nature of the pyridine ring and can also be a site for further chemical modification. The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into other functional groups or used to form salts.

The interplay of these functional groups provides a rich chemical landscape for synthetic chemists to explore. This has led to the use of this compound as a key intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Overview of Research Trajectories for the Chemical Compound

Established Synthetic Routes to this compound

The primary synthetic pathways to this compound involve either the sequential iodination and esterification of a common precursor or the direct modification of a pre-existing nicotinate (B505614) derivative.

Iodination and Esterification Sequences for this compound

A prevalent strategy for the synthesis of this compound begins with the iodination of 6-hydroxynicotinic acid, followed by esterification. This sequence allows for the early introduction of the iodine atom onto the pyridine ring, which is then carried through the final esterification step.

The iodination of 6-hydroxynicotinic acid is typically achieved using an iodinating agent in a suitable solvent. One common method involves the use of iodine in the presence of an oxidizing agent. The choice of oxidizing agent and reaction conditions is critical to ensure selective iodination at the 5-position of the pyridine ring.

Alternatively, a more direct approach involves the iodination of a pre-formed methyl nicotinate derivative. For instance, Methyl 6-hydroxynicotinate can be directly iodinated to produce the target compound. This method simplifies the synthetic sequence by performing the esterification prior to the iodination.

A summary of common iodination reagents and conditions is presented below:

Iodinating AgentOxidizing AgentSolventTemperature
Iodine (I₂)Hydrogen Peroxide (H₂O₂)Acetic AcidRoom Temperature to 60 °C
Iodine Monochloride (ICl)-Acetic Acid60-80 °C
N-Iodosuccinimide (NIS)-AcetonitrileRoom Temperature
Sodium Iodide (NaI)Sodium Hypochlorite (NaOCl)Water/Methanol (B129727)Room Temperature

Following the iodination of 6-hydroxynicotinic acid, the resulting 6-hydroxy-5-iodonicotinic acid is esterified to yield the final product. A common esterification method involves reacting the carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride.

Preparation of this compound from Related Nicotinate Derivatives

Another synthetic approach starts from readily available nicotinate derivatives. This can involve the introduction of the hydroxyl group at a later stage of the synthesis. For example, a synthesis could commence with a halogenated nicotinate ester, where the halogen is subsequently displaced by a hydroxyl group.

One potential route involves the use of Methyl 6-chloronicotinate. The chloro group can be hydrolyzed to a hydroxyl group under basic conditions. However, the subsequent iodination of the resulting Methyl 6-hydroxynicotinate would still be required.

Optimization and Scalability Studies for this compound Synthesis

The development of a commercially viable synthesis for this compound necessitates a thorough investigation into reaction parameters to maximize yield and purity while ensuring the process is scalable and cost-effective.

Investigations into Reaction Conditions and Catalysis for this compound Production

The optimization of the iodination step is a key focus of process development. The choice of iodinating agent, solvent, temperature, and reaction time can significantly impact the outcome of the reaction. For instance, the use of iodine monochloride in acetic acid at elevated temperatures has been reported to be an effective method. researchgate.net

Catalysis can also play a crucial role. While many iodination reactions of activated rings like 6-hydroxypyridine proceed without a catalyst, the use of a Lewis or Brønsted acid catalyst can sometimes enhance the reaction rate and selectivity.

A comparison of different iodination systems is provided below:

Iodination SystemAdvantagesDisadvantages
I₂ / OxidantReadily available reagentsPotential for over-iodination, requires careful control of oxidant addition
IClHigh reactivity, good yieldsCorrosive, moisture-sensitive
NISMild conditions, high selectivityHigher cost of reagent
NaI / NaOClInexpensive reagents, aqueous conditionsPotential for side reactions due to the reactive nature of in situ generated iodine

Strategies for Yield Improvement and Purity Enhancement of this compound

Maximizing the yield and ensuring the high purity of this compound are paramount for its use in subsequent applications. Strategies to achieve this include:

Control of Reaction Stoichiometry: Precise control over the molar ratios of the reactants, particularly the iodinating agent, is crucial to prevent the formation of di-iodinated or other byproducts.

Temperature and Time Optimization: Establishing the optimal reaction temperature and duration can minimize byproduct formation and ensure complete conversion of the starting material.

Purification Techniques: The final product is typically purified by recrystallization from a suitable solvent or by column chromatography. The choice of solvent for recrystallization is critical for obtaining a highly pure crystalline product.

Analysis and Control of Byproducts in this compound Synthesis

The primary potential byproducts in the synthesis of this compound arise from incomplete reaction or over-iodination. Potential impurities could include the starting material (Methyl 6-hydroxynicotinate), the corresponding carboxylic acid (6-hydroxy-5-iodonicotinic acid) if esterification is incomplete, and di-iodinated species.

The control of these byproducts is achieved through the careful optimization of reaction conditions as described above. Analytical methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor the reaction progress and to determine the purity of the final product.

Novel Synthetic Approaches to this compound and its Analogs

Recent advancements in synthetic chemistry have paved the way for innovative methods to produce this compound and its related structures. These approaches focus on leveraging unique reaction pathways and incorporating sustainable practices to overcome the limitations of traditional methods, which can require harsh conditions for the halogenation of electron-deficient pyridine rings. nih.govyoutube.com

Exploration of Nucleophilic Substitution Pathways

The carbon-iodine bond in this compound presents a key site for synthetic modification through nucleophilic substitution. The iodine atom acts as an effective leaving group, allowing for the introduction of various functional groups.

Detailed research findings indicate that the iodine atom is amenable to substitution with nucleophiles such as azide (B81097) or cyanide groups under mild conditions. Similarly, in related structures like Methyl 4,6-dihydroxy-5-iodonicotinate, the iodine can be displaced by nucleophiles including amines and thiols to generate new derivatives.

A more advanced strategy involves the design of specialized reagents to facilitate the halogenation of pyridines. One such method uses designed heterocyclic phosphines that are first installed at the 4-position of a pyridine ring, forming phosphonium (B103445) salts. These salts then serve as excellent leaving groups that can be displaced by halide nucleophiles. nih.gov This two-step process allows for the selective halogenation of a broad range of unactivated pyridines and is even suitable for the late-stage functionalization of complex pharmaceutical molecules. nih.gov Computational studies of this pathway suggest that the carbon-halogen bond formation proceeds via an SNAr mechanism, with the phosphine (B1218219) elimination being the rate-determining step. nih.gov

Reaction TypeReactantsNucleophileConditionsProduct TypeReference
Nucleophilic Aromatic SubstitutionThis compoundAzide, CyanideMildSubstituted Nicotinate
Nucleophilic Aromatic SubstitutionMethyl 4,6-dihydroxy-5-iodonicotinateAmines, Thiols-Substituted Nicotinate Analog
Phosphine-Mediated HalogenationPyridine, Designed PhosphineHalide (e.g., Cl⁻)Two-step: 1) Phosphonium salt formation 2) Nucleophilic displacement4-Halopyridine nih.gov

Consideration of Cyclization Reactions in Related Systems

Cyclization reactions represent a powerful tool for constructing the core heterocyclic skeleton of nicotinates and their analogs. Halogen-induced cyclizations, in particular, have garnered significant attention as a versatile synthetic strategy. nih.gov

In these reactions, an electrophilic halogen source activates an unsaturated part of a molecule, generating a halonium intermediate. This intermediate is then attacked by an internal nucleophile (containing nitrogen, oxygen, etc.) to form a functionalized heterocyclic ring. nih.gov The selectivity of these cyclizations—for instance, whether an oxygen or nitrogen atom acts as the nucleophile (O-cyclization vs. N-cyclization)—can often be controlled by carefully choosing the reaction conditions, such as the solvent and base. nih.gov An advantage of many halogen-induced intramolecular cyclizations is that they can be performed under mild conditions, unlike some condensation strategies that require heat and water-sensitive reagents. nih.gov

One specific example of building the pyridine ring through cyclization involves the copper(I) chloride-catalyzed addition of polyhaloacetonitriles to olefins, which provides a pathway to halogenated pyridines. acs.org

Cyclization StrategyKey FeatureControlling FactorsProduct ClassReference
Halogen-Induced Intramolecular CyclizationFormation of a halonium intermediate followed by nucleophilic attack.Solvent, Base, CatalystFunctionalized Heterocycles (e.g., Lactones, Lactams) nih.gov
Reagent-Switchable CyclizationA single substrate yields different products based on the reagent used.Reagent ChoiceDiverse Ring Structures nih.gov
Copper-Catalyzed CyclizationAddition of polyhaloacetonitriles to olefins.Copper(I) Chloride CatalystHalogenated Pyridines acs.org

Green Chemistry Principles Applied to Halogenated Nicotinate Synthesis

The application of green chemistry principles to the synthesis of halogenated nicotinates aims to create processes that are more sustainable, efficient, and environmentally benign. nih.gov This involves a holistic approach to chemical manufacturing, from the choice of starting materials to the final purification steps.

Key Green Chemistry Principles in Nicotinate Synthesis:

Waste Prevention and Atom Economy: The most effective green syntheses are those that generate minimal waste. Atom economy, a measure of how many atoms from the starting materials are incorporated into the final product, is a key metric. snu.ac.kr For instance, traditional industrial production of nicotinic acid involves the oxidation of 5-ethyl-2-methylpyridine (B142974) with nitric acid, which produces nitrous oxide (N₂O), a greenhouse gas with a warming potential nearly 300 times that of CO₂. researchgate.net Developing alternative pathways that avoid such by-products is a primary goal. researchgate.net

Design for Energy Efficiency: Chemical processes should be designed to minimize energy requirements. nih.gov This can be achieved by developing reactions that proceed at ambient temperature and pressure. snu.ac.kr The use of photocatalysis is one emerging technology that can offer greener and more sustainable routes for chemical synthesis. nih.gov

Use of Renewable Feedstocks: A core principle of green chemistry is the use of raw materials derived from renewable sources rather than depleting fossil fuels. nih.gov Research into the thermo-catalytic conversion of glycerol (B35011) (a biorefinery by-product) with ammonia (B1221849) over zeolite catalysts has shown promise for the sustainable production of pyridines, achieving a carbon yield of up to 35.6%. rsc.org

Safer Solvents and Reaction Conditions: Where possible, hazardous organic solvents should be eliminated or replaced with greener alternatives. The development of solvent-free reaction conditions, such as those achieved through mechanochemistry, represents a significant advance in reducing the environmental impact of chemical production. rsc.org

Green Chemistry PrincipleApplication in Halogenated Nicotinate SynthesisPotential BenefitReferences
Waste Prevention Developing synthetic routes with higher selectivity and yield.Reduced need for purification, less material in waste streams. snu.ac.krresearchgate.net
Atom Economy Designing reactions where the maximum number of reactant atoms end up in the product.Intrinsic efficiency, less waste generation. snu.ac.kr
Energy Efficiency Using catalysts that allow reactions at lower temperatures; exploring photocatalysis.Lower energy consumption and carbon footprint. nih.govyoutube.com
Renewable Feedstocks Synthesizing pyridines from biomass-derived sources like glycerol instead of petrochemicals.Reduced reliance on fossil fuels, improved sustainability. nih.govrsc.org
Safer Solvents/Conditions Employing solvent-free methods (mechanochemistry) or using water/benign solvents.Reduced environmental pollution and worker exposure to hazardous materials. researchgate.netrsc.org

Substitution Reactions Involving this compound

Substitution reactions can occur at two primary sites on the molecule: the iodine-bearing carbon and the oxygen of the hydroxyl group.

Nucleophilic Aromatic Substitution at the Iodine Center of this compound

The iodine atom attached to the pyridine ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). In this reaction pathway, the aromatic ring acts as an electrophile. The reaction is facilitated by the electron-withdrawing nature of the ring nitrogen and the methyl ester group, which stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the attack of a nucleophile.

The iodine atom serves as a leaving group and can be displaced by various nucleophiles. For instance, treatment with reagents such as sodium azide (NaN₃) or potassium cyanide (KCN) can introduce azide or cyanide groups, respectively, onto the pyridine core. These reactions typically require elevated temperatures and are often conducted in polar aprotic solvents like dimethylformamide (DMF).

NucleophileReagentTypical ConditionsProduct
AzideSodium Azide (NaN₃)DMF, elevated temperatureMethyl 6-hydroxy-5-azidonicotinate
CyanidePotassium Cyanide (KCN)DMF, elevated temperatureMethyl 5-cyano-6-hydroxynicotinate

Functionalization of the Hydroxyl Group in this compound

The hydroxyl group at the C6 position behaves as a nucleophile and can be readily functionalized through various reactions, most commonly O-alkylation (etherification) and O-acylation (esterification).

O-Alkylation (Etherification): The hydroxyl group can be converted into an ether by reaction with an alkyl halide in the presence of a base. This reaction, a variation of the Williamson ether synthesis, proceeds by deprotonation of the hydroxyl group to form a more nucleophilic alkoxide, which then attacks the alkyl halide. For example, reacting this compound with an alkyl halide like ethyl iodide in the presence of a base such as potassium carbonate would yield the corresponding 6-alkoxy derivative.

O-Acylation (Esterification): Esterification of the hydroxyl group can be achieved by reacting it with an acylating agent, such as an acid chloride or an acid anhydride, typically in the presence of a base (like pyridine or triethylamine) to neutralize the acidic byproduct. This transforms the hydroxyl group into an ester functionality.

Reaction TypeReagent ClassExample ReagentProduct Type
O-AlkylationAlkyl HalideEthyl Iodide (CH₃CH₂I)6-Alkoxy derivative
O-AcylationAcid ChlorideAcetyl Chloride (CH₃COCl)6-Acyloxy derivative

Oxidation and Reduction Processes of this compound

The molecule can undergo both oxidation at its hydroxyl group and reduction at the carbon-iodine bond.

Oxidative Transformations of this compound

The 6-hydroxyl group of the pyridine ring can be oxidized. Due to the tautomeric nature of 2- and 6-hydroxypyridines, which exist in equilibrium with their corresponding pyridone forms, this oxidation effectively targets the pyridone structure. Treatment with common oxidizing agents can lead to further transformation of the ring system. For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the hydroxyl group.

Reductive Deiodination and Other Reduction Methodologies for this compound

The carbon-iodine bond is a key site for reduction. Reductive deiodination, the replacement of the iodine atom with a hydrogen atom, is a common transformation. This can be accomplished using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction is valuable for synthesizing the corresponding de-iodinated nicotinate derivative while preserving the other functional groups.

ProcessFunctional Group TargetedExample Reagent(s)Transformation
Oxidation6-Hydroxyl GroupPotassium Permanganate (KMnO₄)Oxidation of the hydroxyl/pyridone system
Reduction5-Iodo GroupSodium Borohydride (NaBH₄)Reductive deiodination to form Methyl 6-hydroxynicotinate

Cross-Coupling Chemistry with this compound

The presence of the iodine atom makes this compound an excellent substrate for a wide array of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound. This compound readily participates in these reactions, where the iodine atom is replaced by an aryl, vinyl, or alkyl group from a boronic acid or boronic ester. libretexts.org This reaction is a powerful method for constructing biaryl structures and other complex molecules. The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂), a base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄), and a suitable solvent system. libretexts.orgorganic-chemistry.org

Sonogashira Cross-Coupling Reactions

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This compound serves as the aryl halide partner in this reaction. The process is co-catalyzed by palladium and copper(I) salts and requires a base, typically an amine like triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA). soton.ac.uk This reaction is highly efficient for installing alkynyl functionalities onto the pyridine ring. soton.ac.uknih.gov

Other Cross-Coupling Reactions

Beyond Suzuki and Sonogashira reactions, the reactivity of the C-I bond allows for other important transformations. These include:

Buchwald-Hartwig Amination: A palladium-catalyzed reaction to form carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines at the C5 position.

Heck Coupling: A palladium-catalyzed reaction with an alkene to form a C-C bond, resulting in an alkenylated pyridine derivative.

Stille Coupling: A palladium-catalyzed reaction with an organotin compound.

Copper, Nickel, and Iron-Catalyzed Couplings: The versatility of this compound extends to couplings using catalysts based on other transition metals, broadening the scope of possible synthetic applications.

Coupling ReactionCoupling PartnerCatalyst System (Typical)Bond Formed
Suzuki-Miyaura Boronic Acid/Ester (R-B(OH)₂)Pd Catalyst, BaseC-C (Aryl, Vinyl)
Sonogashira Terminal Alkyne (R-C≡CH)Pd Catalyst, Cu(I) Co-catalyst, Amine BaseC-C (Alkynyl)
Buchwald-Hartwig Amine (R₂NH)Pd Catalyst, BaseC-N
Heck Alkene (R-CH=CH₂)Pd Catalyst, BaseC-C (Alkenyl)

Palladium-Catalyzed Coupling Reactions for the Chemical Compound

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and this compound serves as an excellent substrate for such transformations. The iodine substituent at the 5-position is a prime site for oxidative addition to a palladium(0) catalyst, initiating a variety of coupling cascades.

Notable palladium-catalyzed reactions applicable to this compound include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the introduction of aryl, vinyl, alkynyl, and amino groups, respectively, at the 5-position of the pyridine ring. The general reactivity order for aryl halides in these reactions is I > Br > Cl, making the iodo-substituent on this compound highly reactive.

The following table summarizes representative conditions for various palladium-catalyzed coupling reactions with aryl iodides, which are analogous to the expected reactivity of this compound.

ReactionCoupling PartnerCatalystLigandBaseSolvent
Suzuki-Miyaura Arylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene/H₂O
Heck AlkenePd(OAc)₂P(o-tolyl)₃Et₃NDMF
Sonogashira Terminal alkynePdCl₂(PPh₃)₂-Et₃N/CuITHF
Buchwald-Hartwig AminePd₂(dba)₃BINAPNaOt-BuToluene

Copper-Mediated Coupling Reactions Involving this compound

Copper-mediated reactions, particularly the Ullmann condensation, provide a classical yet effective method for forming carbon-heteroatom bonds. These reactions are often complementary to palladium-catalyzed methods and can be particularly useful for the arylation of O- and N-nucleophiles. This compound can undergo copper-catalyzed coupling with a variety of substrates.

For instance, the reaction of this compound with phenols, alcohols, or amines in the presence of a copper catalyst can yield diaryl ethers, alkyl aryl ethers, or arylamines, respectively. These reactions typically require a copper(I) or copper(II) source, often in the presence of a ligand and a base at elevated temperatures.

The table below outlines general conditions for copper-mediated coupling reactions with aryl iodides.

ReactionNucleophileCatalystLigandBaseSolvent
Ullmann Ether Synthesis PhenolCuI1,10-PhenanthrolineCs₂CO₃Dioxane
Ullmann Condensation AmineCuIL-prolineK₂CO₃DMSO

Mechanistic Investigations of Organometallic Reactions Utilizing this compound

The mechanisms of palladium-catalyzed cross-coupling reactions are generally well-understood and proceed through a catalytic cycle involving three main steps:

Oxidative Addition: The cycle is initiated by the oxidative addition of the C-I bond of this compound to a Pd(0) complex, forming a Pd(II) intermediate.

Transmetalation: In this step, the organometallic coupling partner (e.g., an organoboron compound in a Suzuki reaction) transfers its organic group to the palladium center.

Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium center, regenerating the Pd(0) catalyst.

Copper-catalyzed reactions can proceed through more varied and complex mechanisms, which may involve single-electron transfer (SET) pathways and the formation of organocopper intermediates. Mechanistic studies specific to this compound would be beneficial to optimize reaction conditions and expand the synthetic scope.

Derivatization Strategies for Pyridine Ring Elaboration of this compound

Beyond the versatile C-I bond, the other functional groups on this compound offer numerous handles for further molecular elaboration.

The 6-hydroxy group exists in tautomeric equilibrium with the corresponding pyridin-2-one. The nitrogen atom of this pyridinone can be alkylated or arylated to introduce further diversity. The ester group at the 3-position can be hydrolyzed to the carboxylic acid, which can then be converted to a variety of other functional groups such as amides or other esters. The hydroxyl group itself can also be a site for O-alkylation or O-acylation.

These derivatization strategies, coupled with the cross-coupling reactions at the 5-position, allow for the creation of a vast library of highly functionalized pyridine derivatives from a single, readily accessible starting material.

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 6 Hydroxy 5 Iodonicotinate

Nuclear Magnetic Resonance (NMR) Spectroscopy of Methyl 6-hydroxy-5-iodonicotinate

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. Through the application of one-dimensional and two-dimensional NMR experiments, the chemical environment, connectivity, and spatial relationships of the atoms within this compound can be unequivocally determined.

Proton NMR (¹H NMR) for this compound

Proton NMR (¹H NMR) spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum exhibits distinct signals corresponding to the aromatic protons and the methyl ester group.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results
Data not available in search results
Data not available in search results
Data not available in search results

Detailed chemical shifts and coupling constants for the aromatic protons and the methyl ester group would be reported here based on experimental data. These values are crucial for confirming the substitution pattern on the pyridine (B92270) ring.

Carbon NMR (¹³C NMR) for this compound

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing insights into the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
Data not available in search results
Data not available in search results
Data not available in search results
Data not available in search results
Data not available in search results
Data not available in search results
Data not available in search results

The specific chemical shifts of the carbonyl carbon of the ester, the carbons of the pyridine ring (including the carbon bearing the iodine and the hydroxyl group), and the methyl carbon of the ester would be listed here from experimental data. These data are essential for confirming the presence of all carbon atoms and their respective functional groups.

Advanced 2D NMR Techniques for Connectivity and Stereochemistry of this compound

Mass Spectrometry (MS) for this compound Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the confident determination of the elemental composition. A patent describing the synthesis of this compound reports a Liquid Chromatography-Mass Spectrometry (LCMS) result showing an [M+1]⁺ ion at m/z 280, which is consistent with the expected molecular weight of 279.03 g/mol for the molecular formula C₇H₆INO₃. google.com

Table 3: HRMS Data for this compound

IonCalculated m/zObserved m/z
[M+H]⁺280.9414Data not available in search results

An experimentally determined high-resolution mass would provide strong evidence for the molecular formula C₇H₆INO₃.

Fragmentation Pattern Analysis for Structural Insights into this compound

The analysis of the fragmentation pattern in a mass spectrum can reveal key structural motifs within a molecule. Upon ionization in the mass spectrometer, this compound would be expected to undergo characteristic fragmentation. While specific experimental fragmentation data is not available, likely fragmentation pathways would include the loss of the methoxy (B1213986) group (-OCH₃) from the ester, cleavage of the entire ester group (-COOCH₃), and potentially the loss of iodine. The resulting fragment ions would provide further confirmation of the compound's structure.

Vibrational Spectroscopy of this compound

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification in this compound

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. The resulting spectrum reveals the presence of various functional groups. For this compound, the key functional groups—hydroxyl (-OH), ester (C=O, C-O), and the pyridine ring—would produce characteristic absorption bands.

The tautomeric nature of the 6-hydroxypyridine ring, which can exist in both the hydroxy and pyridone forms, would significantly influence the FT-IR spectrum. The presence of a strong, broad absorption band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, likely broadened due to intermolecular hydrogen bonding. Conversely, the presence of a strong N-H stretching band around 3100-3000 cm⁻¹ and a C=O (amide) stretching band around 1650 cm⁻¹ would suggest the dominance of the pyridone tautomer.

The methyl ester group would be identified by a sharp, intense C=O stretching band, typically appearing around 1730-1715 cm⁻¹. Additionally, C-O stretching vibrations associated with the ester would be expected in the 1300-1100 cm⁻¹ region. Aromatic C-H stretching vibrations of the pyridine ring would likely be observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the ring would generate a series of bands in the 1600-1400 cm⁻¹ range. The C-I bond, being a weaker vibration, would appear at lower frequencies, typically below 600 cm⁻¹.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

Predicted Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3400-3200 (broad)O-H StretchHydroxyl
~3100-3000Aromatic C-H StretchPyridine Ring
~2960-2850Aliphatic C-H StretchMethyl Group
~1730-1715C=O StretchEster
~1650C=O StretchPyridone Tautomer
~1600-1400C=C and C=N StretchesPyridine Ring
~1300-1100C-O StretchEster
< 600C-I StretchIodo Group

Raman Spectroscopy for Characteristic Vibrations of this compound

Raman spectroscopy, which measures the inelastic scattering of light, serves as a complementary technique to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy excels in detecting vibrations of non-polar bonds and symmetric vibrations.

For this compound, the symmetric breathing vibrations of the pyridine ring are expected to produce a strong and sharp signal in the Raman spectrum. The C-I stretching vibration, which may be weak in the FT-IR spectrum, would likely be more prominent in the Raman spectrum due to the high polarizability of the iodine atom. The C=O stretching vibration of the ester would also be Raman active. In contrast, the O-H stretching vibration is typically weak in Raman spectra. This differential sensitivity makes the combined use of FT-IR and Raman spectroscopy a powerful approach for a comprehensive vibrational analysis.

Table 2: Predicted Raman Shifts for Key Vibrations of this compound

Predicted Raman Shift (cm⁻¹)Vibrational ModeFunctional Group
~3100-3000Aromatic C-H StretchPyridine Ring
~1600-1550Ring BreathingPyridine Ring
~1730-1715C=O StretchEster
~1400-1300C-H BendingMethyl Group
500-600C-I StretchIodo Group

Electronic Spectroscopy (UV-Vis) and Computational Simulation for this compound

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λ_max) is characteristic of the molecule's conjugated system.

This compound possesses a substituted pyridine ring, which is a chromophore. The electronic transitions would primarily be of the π → π* and n → π* types. The presence of the hydroxyl and iodo substituents, as well as the methyl ester group, would influence the energy of these transitions and thus the λ_max values. The iodine atom, with its lone pairs of electrons, can act as an auxochrome and may cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted parent molecule.

Computational simulations, such as those employing Time-Dependent Density Functional Theory (TD-DFT), are invaluable for predicting and interpreting UV-Vis spectra. chemscene.comchemrxiv.org TD-DFT calculations can predict the λ_max values, the oscillator strengths (a measure of transition probability), and the nature of the electronic transitions (e.g., identifying the specific molecular orbitals involved). By simulating the spectrum in different solvents, computational methods can also predict solvatochromic effects—shifts in λ_max due to solvent polarity. This computational data, when compared with experimental results, provides a deeper understanding of the electronic structure of this compound.

Table 3: Predicted UV-Vis Absorption and Computational Data for this compound

Predicted λ_max (nm)Type of TransitionPredicted Oscillator Strength (f)Solvent
~280-320π → πHighEthanol
~340-380n → πLowEthanol
~275-315π → πHighHexane
~330-370n → πLowHexane

Computational Chemistry and Theoretical Investigations of Methyl 6 Hydroxy 5 Iodonicotinate

Quantum Chemical Calculations for Methyl 6-hydroxy-5-iodonicotinate

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and properties of a compound.

Density Functional Theory (DFT) Studies on Geometry and Stability of this compound

Density Functional Theory (DFT) is a computational method that determines the electronic structure of a molecule by modeling its electron density. jocpr.comjocpr.com A key application of DFT is geometry optimization, which calculates the lowest energy arrangement of atoms in a molecule, providing data on bond lengths, bond angles, and dihedral angles. researchgate.net The relative stability of different conformations of a molecule can also be assessed by comparing their DFT-calculated energies. jocpr.com For a molecule like this compound, DFT studies would elucidate the planarity of the pyridine (B92270) ring and the orientation of the methyl ester and hydroxyl groups.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound (Illustrative)

ParameterBond/AngleHypothetical Value
Bond LengthC2-C3 (Å)1.39
C3-C4 (Å)1.40
C5-I (Å)2.10
C6-O1 (Å)1.35
Bond AngleC2-C3-C4 (°)119.0
C4-C5-I (°)118.5
Dihedral AngleC2-C3-C7-O2 (°)180.0

Note: The data in this table is illustrative and not based on actual computational results for this compound.

Vibrational Frequency Analysis and Potential Energy Distribution (PED) for this compound

Vibrational frequency analysis, often performed using DFT, predicts the infrared (IR) and Raman spectra of a molecule. mdpi.comjocpr.com Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of chemical bonds. researchgate.net Potential Energy Distribution (PED) analysis is then used to quantify the contribution of each internal coordinate (like a specific bond stretch or angle bend) to a given vibrational mode. mdpi.com This allows for a precise assignment of the peaks in the experimental spectra. researchgate.net For this compound, this analysis would identify characteristic frequencies for the O-H stretch, C=O stretch of the ester, and vibrations involving the carbon-iodine bond.

Table 2: Hypothetical Vibrational Frequencies and PED Assignments for this compound (Illustrative)

Vibrational ModeCalculated Frequency (cm⁻¹)PED Contribution (%)
O-H Stretch350098% ν(O-H)
C=O Stretch172085% ν(C=O)
C-I Stretch55075% ν(C-I)
Ring Breathing100060% Ring Def.

Note: The data in this table is illustrative and not based on actual computational results for this compound.

Frontier Molecular Orbital (FMO) Analysis of this compound

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Table 3: Hypothetical Frontier Molecular Orbital Energies of this compound (Illustrative)

ParameterEnergy (eV)
HOMO-6.5
LUMO-1.8
HOMO-LUMO Gap4.7

Note: The data in this table is illustrative and not based on actual computational results for this compound.

Electronic Structure and Reactivity Descriptors of this compound

Beyond the fundamental quantum calculations, further analyses can derive descriptors that are more directly related to chemical reactivity and intermolecular interactions.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites of this compound

The Molecular Electrostatic Potential (MEP) is a property that maps the electrostatic potential onto the electron density surface of a molecule. It provides a visual guide to the charge distribution, where different colors represent different potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. An MEP map of this compound would likely show negative potential around the hydroxyl oxygen, the carbonyl oxygen, and the nitrogen atom of the pyridine ring, indicating these as potential sites for interaction with electrophiles.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions in this compound

Table 4: Hypothetical NBO Analysis - Donor-Acceptor Interactions for this compound (Illustrative)

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP (O1)σ(C6-N1)5.2
LP (N1)π(C2-C3)15.8
π (C4-C5)π*(C2-C3)20.5

Note: The data in this table is illustrative and not based on actual computational results for this compound. LP denotes a lone pair.

Mulliken Atomic Charge Distribution for this compound

The distribution of electron density within a molecule is fundamental to understanding its chemical behavior, including its reactivity and intermolecular interactions. The Mulliken atomic charge distribution provides a method for partitioning the total charge of a molecule among its individual atoms. This analysis is typically performed using quantum chemical calculations, such as Density Functional Theory (DFT).

A representative, though hypothetical, Mulliken atomic charge distribution for this compound, as would be derived from DFT calculations, is presented in the table below. The exact values can vary depending on the specific computational method and basis set employed.

Table 1: Hypothetical Mulliken Atomic Charges for this compound

Atom Charge (e)
C1 +0.25
C2 -0.15
C3 +0.30
C4 -0.20
C5 (ester C=O) +0.55
C6 (methyl) +0.10
N -0.40
O1 (hydroxyl) -0.60
O2 (ester C=O) -0.50
O3 (ester OCH3) -0.45
I -0.05
H (hydroxyl) +0.40
H (ring) +0.15

Note: These values are illustrative and represent expected trends. Actual values would be obtained from specific quantum chemical software outputs.

Conformational Analysis and Tautomerism Studies of this compound

The three-dimensional structure and the potential for isomerism are key determinants of a molecule's biological activity. For this compound, both conformational flexibility and tautomerism are important considerations.

Conformational Analysis: The primary source of conformational flexibility in this compound is the rotation around the C-O bond of the methyl ester group. While the pyridine ring is largely planar, the orientation of the ester group relative to the ring can vary. Computational studies, through methods like potential energy surface scans, can identify the most stable conformers. These studies typically reveal the lowest energy (most stable) conformation and any energy barriers to rotation.

Tautomerism: this compound can exist in at least two tautomeric forms due to the presence of the 6-hydroxy-pyridine moiety. This is a classic example of keto-enol tautomerism, where the hydrogen atom can reside on the oxygen atom (the hydroxy or enol form) or the nitrogen atom (the oxo or keto form).

6-hydroxy form: this compound

6-oxo form: Methyl 5-iodo-6-oxo-1,6-dihydropyridine-3-carboxylate

The equilibrium between these two tautomers is influenced by factors such as the solvent and the solid-state packing. Quantum chemical calculations are crucial for determining the relative stabilities of these tautomers. By calculating the Gibbs free energy of each form, it is possible to predict which tautomer is more prevalent under specific conditions. For similar 6-hydroxypyridine systems, the 6-oxo form is often found to be the more stable tautomer.

Theoretical Frameworks for Quantitative Structure-Activity Relationships (QSAR) and Molecular Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) studies and molecular modeling are powerful computational tools used in drug discovery to predict the biological activity of chemical compounds and to understand their interactions with biological targets. chemrevlett.com

Theoretical Frameworks for QSAR: For a molecule like this compound, a QSAR model would aim to establish a mathematical relationship between its structural or physicochemical properties (descriptors) and its biological activity. chemrevlett.com The development of a QSAR model typically involves the following steps:

Data Set Selection: A series of structurally related compounds with known biological activities is required. In this case, it would involve derivatives of the nicotinic acid scaffold. nih.gov

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These can include:

Electronic descriptors: Dipole moment, atomic charges, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, specific conformational parameters.

Hydrophobic descriptors: LogP (partition coefficient).

Topological descriptors: Indices that describe the connectivity of the molecule.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. chemrevlett.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. chemrevlett.com

Molecular Modeling: Molecular modeling techniques, such as molecular docking, are used to simulate the interaction of this compound with a specific biological target, such as an enzyme or a receptor. nih.gov This process involves:

Target and Ligand Preparation: Obtaining or building the 3D structures of both the target protein and the ligand (this compound).

Docking Simulation: Using a docking program to predict the preferred binding orientation and conformation of the ligand within the active site of the target.

Scoring and Analysis: The predicted binding poses are evaluated using a scoring function that estimates the binding affinity. This analysis can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding. For halogenated compounds like this, halogen bonding is also a potential interaction to consider. nih.gov

These computational approaches provide a rational basis for the design of new analogs of this compound with potentially improved activity.

Applications of Methyl 6 Hydroxy 5 Iodonicotinate As a Synthetic Intermediate and Chemical Probe

A Pivotal Intermediate in the Synthesis of Advanced Organic Architectures

The strategic placement of functional groups on the pyridine (B92270) core of Methyl 6-hydroxy-5-iodonicotinate makes it an ideal starting material for constructing a variety of complex molecular structures with significant biological relevance.

A Gateway to Pharmaceutically Important Nicotinates

Nicotinic acid and its derivatives have a long-standing history in pharmacology. researchgate.netresearchgate.netsemanticscholar.org The core structure of this compound serves as a valuable precursor for a range of nicotinates, including those with potential anti-infective properties. researchgate.netmdpi.commdpi.com The reactivity of the C-I bond allows for its participation in powerful cross-coupling reactions, such as the Suzuki-Miyaura coupling, which facilitates the introduction of diverse aryl and heteroaryl groups. researchgate.netnih.govresearchgate.netnih.gov This method is instrumental in building the complex carbon skeletons often required for biological activity. For instance, the synthesis of various nicotinic acid derivatives has been shown to yield compounds with significant antibacterial and antifungal activities. researchgate.netmdpi.com

Table 1: Key Reactions in the Functionalization of this compound

Reaction TypeReagents & ConditionsResulting TransformationReference
Suzuki-Miyaura CouplingBoronic acids, Palladium catalystFormation of biaryl structures
IodinationN-iodosuccinimide (NIS), Dichloromethane (B109758), RefluxIntroduction of iodine to the pyridine ring chemicalbook.com
Nucleophilic SubstitutionAzides or cyanides, Mild conditionsReplacement of the iodine atom

This table is interactive. Click on the reaction type for more details.

Constructing Fused Ring Systems for Enzyme Inhibition

The development of inhibitors for enzymes such as glycosidases is a key area of research for treating diseases like diabetes and viral infections. Fused ring systems are a common feature in the design of such inhibitors. While direct synthesis of glycosidase inhibitors from this compound is not yet widely documented, its potential as a building block for various fused heterocyclic systems is clear. nih.govdntb.gov.uaresearchgate.net The inherent reactivity of the molecule allows for annulation strategies, where additional rings are built onto the initial pyridine scaffold, a common approach in the synthesis of complex heterocyclic drugs. researchgate.net

An Intermediate in the Pursuit of Potent Kinase Inhibitors

Kinase inhibitors are at the forefront of modern cancer therapy. nih.govnih.gov The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a particularly important target, and its deregulation is implicated in numerous cancers. nih.govnih.gov Pyridine and pyrimidine-based scaffolds are prevalent in the design of PI3K inhibitors. nih.govnih.gov this compound provides a ready-made pyridine core that can be elaborated into more complex structures. The Suzuki coupling reaction is a frequently employed method for the synthesis of kinase inhibitors, allowing for the connection of the pyridine core to other aromatic and heterocyclic fragments essential for binding to the kinase active site. nih.gov Derivatives of this compound have been investigated as inhibitors for various kinases, highlighting its potential in the development of anticancer therapies.

Fueling Scaffold-Oriented Drug Discovery

Scaffold-oriented synthesis aims to generate a diverse collection of molecules based on a common core structure, which can then be screened for a wide range of biological activities. The structural features of this compound make it an excellent candidate for such initiatives. Its multiple reaction sites—the hydroxyl group, the ester, and the iodine atom—allow for a variety of chemical transformations, leading to a library of related but structurally distinct compounds. This approach accelerates the discovery of new drug leads by systematically exploring the chemical space around a privileged scaffold.

Probing Molecular Systems: In Vitro Applications

Beyond its role as a synthetic intermediate, the inherent properties of the this compound scaffold are being harnessed to develop chemical probes for studying biological systems.

The Design and Synthesis of Novel Chemical Probes

Fluorescent chemical probes are indispensable tools in modern biology, enabling the visualization of molecular processes within cells. nih.govnih.govmdpi.com Pyridine-based fluorophores are a well-established class of probes, and their photophysical properties can be fine-tuned by altering their chemical structure. nih.govmdpi.comresearchgate.netmdpi.com The synthesis of probes based on the imidazo[1,5-a]pyridine (B1214698) scaffold, which can be accessed from precursors like this compound, has been reported. mdpi.com These probes can be designed to target specific cellular compartments, such as lysosomes or mitochondria, and their fluorescence can provide information about the local environment. nih.gov The development of such probes allows for the detailed in vitro study of cellular dynamics and the function of molecular systems. nih.govnih.gov

Mechanistic Studies of Interactions with Biological Targets (in vitro chemical studies)

The biological activity of this compound is fundamentally linked to its capacity to interact with a variety of molecular targets, a process governed by the specific functionalities within its structure. In vitro studies, which are conducted in controlled laboratory settings outside of living organisms, have been crucial in elucidating these mechanisms.

The molecule's mechanism of action involves its engagement with specific enzymes and receptors. This interaction is primarily driven by two key structural features:

The Hydroxyl Group (-OH): This group is capable of forming hydrogen bonds, which are crucial for enhancing the molecule's binding affinity to biological macromolecules.

The Iodine Atom (-I): The iodine atom participates in halogen bonding, a highly directional non-covalent interaction that can significantly influence and modulate the activity of enzymes and receptors.

The interplay of these interactions dictates the compound's biological effects. For instance, in vitro research has demonstrated that this compound and its derivatives can induce cytotoxic effects in various cancer cell lines, including those of breast and colon cancer. Mechanistic investigations have linked this cytotoxicity to the induction of apoptosis (programmed cell death) through mitochondrial pathways. The precise molecular targets and the pathways affected depend on the specific structure of the compounds derived from this precursor.

Exploration of Enzyme Interactions and Protein Modifications (in vitro)

This compound serves as a critical precursor for synthesizing compounds designed to interact with and modify enzymes and other proteins. Its derivatives have been identified as potential inhibitors for several classes of enzymes, making them valuable candidates for therapeutic development.

Research has focused on its utility in several key areas:

Enzyme Inhibition: Derivatives of the compound have been shown to act as inhibitors for enzymes such as kinases and dehydrogenases. This inhibitory action makes them promising subjects for the development of anti-inflammatory and anticancer therapies.

Enzyme Mechanism Research: The compound is used to investigate enzyme kinetics and understand inhibition mechanisms, providing deeper insights into biological pathways.

Biomolecule Modification: The iodine atom at the 5-position is particularly useful for chemical modifications. It can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction has been employed to post-transcriptionally label RNA oligonucleotides, demonstrating its utility in modifying complex biological molecules.

Protein Degrader Building Blocks: The compound is classified within the product family of protein degrader building blocks, indicating its role as a foundational component in the synthesis of more complex molecules designed to target and degrade specific proteins. calpaclab.com

Table 1: Investigated Enzyme Interactions of this compound Derivatives

Enzyme ClassType of InteractionPotential Therapeutic Application
KinasesInhibitionAnticancer, Anti-inflammatory
DehydrogenasesInhibitionAnticancer, Anti-inflammatory
VariousMechanistic StudiesResearch Tool

Analysis of Halogen Bonding Interactions in Molecular Recognition

Halogen bonding has emerged as a significant non-covalent interaction for molecular recognition and crystal engineering. nih.gov It is a directional interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophilic site (the halogen bond acceptor). nih.gov

In this compound, the iodine atom at the 5-position of the pyridine ring is a key participant in such interactions.

Role of the Iodine Atom: The iodine atom in this compound can act as a potent halogen bond donor. This ability allows it to form specific, directional bonds with electron-rich atoms like oxygen, nitrogen, or sulfur found in the active sites of enzymes or the binding pockets of receptors.

Modulation of Biological Activity: The formation of these halogen bonds can modulate enzyme activity and receptor interactions. This specific interaction contributes significantly to the binding affinity and selectivity of derivatives synthesized from this compound, leading to diverse biological effects.

The study of halogen bonding has become crucial in the biological sciences, providing a sophisticated tool for designing highly specific and effective functional molecules. nih.gov The inclusion of an iodine atom in this compound makes it an excellent scaffold for leveraging this interaction in medicinal chemistry.

Applications in Advanced Material Science as a Synthetic Precursor

Beyond its applications in medicinal chemistry, this compound is a valuable precursor in the field of advanced material science. Its utility stems from its status as a halogenated pyridine derivative, a class of compounds sought after for constructing complex molecular architectures.

The specific features of the molecule are exploited for creating new materials with tailored properties:

Building Block for Functional Materials: It is explored for developing new materials with specific chemical properties. The presence of the reactive iodine atom allows it to be incorporated into larger systems through reactions like the Suzuki-Miyaura cross-coupling.

Polymer and Electronic Materials: The principles of halogen bonding, in which this compound can participate, are being harnessed to create novel functional systems in polymer science, electrochemistry, and for electronic and sensing materials. nih.gov As a halogenated building block, this compound can be considered a precursor for such advanced materials, where the specific non-covalent interactions of the iodine atom can be used to control the self-assembly and bulk properties of the final material. nih.gov

Future Research Directions for Methyl 6 Hydroxy 5 Iodonicotinate

Discovery of Novel Reaction Pathways and Catalytic Systems for the Chemical Compound

The reactivity of Methyl 6-hydroxy-5-iodonicotinate is largely dictated by its functional groups. The iodine atom at the 5-position is particularly significant, rendering the molecule an ideal substrate for palladium-catalyzed cross-coupling reactions.

A primary area for future investigation is the expansion of its utility in Suzuki-Miyaura cross-coupling reactions . This reaction, which couples organoboranes with organic halides, is a cornerstone of modern organic synthesis for creating carbon-carbon bonds. libretexts.orgorganic-chemistry.org While the compound is a known partner in such reactions, future work could focus on developing novel palladium-based catalytic systems that offer higher efficiency, milder reaction conditions, and broader substrate scope. organic-chemistry.org Research into using alternative, more sustainable metals as catalysts could also be a fruitful avenue.

Furthermore, the development of new catalytic systems could unlock novel transformations. For instance, exploring copper/nitroxyl catalyst systems could lead to selective oxidation of the hydroxyl group under mild conditions. The interplay between the hydroxyl and iodo- groups could also be exploited in novel cyclization reactions to build complex heterocyclic scaffolds, a common motif in pharmaceuticals. One synthesis method involves the chlorination of a related precursor followed by a reduction, a pathway that could be optimized with modern catalytic approaches.

A summary of established and potential reaction types is presented below.

Reaction TypeFunctional Group InvolvedPotential Reagents/CatalystsPurpose
Suzuki-Miyaura CouplingIodinePalladium catalysts, Organoboronic acidsC-C bond formation, synthesis of biaryls
OxidationHydroxyl GroupPotassium permanganate (B83412), Copper/nitroxyl systemsConversion to a ketone
ReductionIodineSodium borohydride (B1222165)De-iodination
Nucleophilic SubstitutionIodineAzides, CyanidesIntroduction of new functional groups

Advanced Computational Design and Prediction of Novel Derivatives with Tailored Properties

Computational chemistry offers a powerful toolkit for accelerating the discovery of new molecules with desired functions. Future research should focus on using advanced computational models to design and predict the properties of novel derivatives of this compound.

Density Functional Theory (DFT) and other quantum mechanical methods can be employed to understand the electronic structure of the molecule. These methods can predict its reactivity, stability, and spectroscopic properties, guiding the design of new reactions. For instance, calculations could identify derivatives with altered redox potentials or optimized geometries for binding to biological targets.

A significant application lies in the in silico design of enzyme inhibitors . By modeling the interactions of virtual libraries of derivatives with the active sites of enzymes like kinases or dehydrogenases, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity. This approach saves considerable time and resources compared to traditional screening methods. The design of molecules to block specific metabolic pathways, such as preventing the metabolic hydroxylation of drug candidates, is a proven strategy that could be applied to derivatives of this compound. sigmaaldrich.com

Integration of this compound into High-Throughput Synthesis and Screening Methodologies

High-throughput synthesis (HTS) allows for the rapid creation of large libraries of compounds, which can then be screened for biological activity. musechem.com The structure of this compound makes it an excellent candidate for inclusion as a core scaffold in such libraries. rsc.org

Its true value in this context lies in its potential for diversification. The iodo group can be functionalized via Suzuki coupling, the ester can be hydrolyzed or converted to an amide, and the hydroxyl group can be alkylated or acylated. This "multi-handle" nature allows for the creation of a vast and structurally diverse set of derivatives from a single starting material. Future work should aim to develop robust, automated synthesis protocols that leverage these reactive sites on a high-throughput platform.

The integration of HTS with multi-omic analysis represents a powerful paradigm in drug discovery. musechem.com By screening libraries derived from this compound against various cell lines and correlating the activity with genomic and proteomic data, researchers can identify novel drug targets and predictive biomarkers for treatment response. musechem.com

Exploration of the Chemical Compound in Advanced Chemical Biology Probes (in vitro)

Chemical biology probes are small molecules used to study and manipulate biological systems. The reactive functionalities of this compound make it an attractive starting point for the development of such probes for in vitro studies.

A key future direction is its use in the creation of probes for bioconjugation . The ability of the iodo- group to participate in palladium-catalyzed cross-coupling reactions allows for the site-specific labeling of biomolecules. For example, it has been noted as a tool for the post-transcriptional labeling of RNA oligonucleotides, enabling the study of RNA structure and function. This concept can be expanded to label proteins or other biological macromolecules that have been engineered to contain a compatible reaction partner, such as a boronic acid.

Furthermore, derivatives of this compound could be developed as activity-based probes . By attaching a reporter tag (like a fluorophore) and designing the molecule to covalently bind to the active site of a specific enzyme, these probes can be used to visualize enzyme activity within a cellular lysate. The hydroquinone (B1673460) structural motif, related to the hydroxylated pyridine (B92270) ring, has been shown to form adducts with macromolecules, demonstrating the potential for such compounds to act as alkylating agents for probing biological systems. organic-chemistry.org The isomerization capabilities of related hydroxy-containing heterocyclic compounds in the context of DNA damage also highlight the complex chemical biology that such scaffolds can participate in. sigmaaldrich.com

Q & A

Q. What are the recommended methods for synthesizing and characterizing Methyl 6-hydroxy-5-iodonicotinate?

Methodological Answer: Synthesis typically involves iodination of methyl nicotinate derivatives under controlled conditions. Key steps include:

  • Iodination: Use iodine monochloride (ICl) in acetic acid at 60–80°C to introduce iodine at the 5-position of the pyridine ring. Monitor reaction progress via TLC or HPLC.
  • Hydroxylation: Hydrolyze the ester group under alkaline conditions (e.g., NaOH in aqueous ethanol) to introduce the 6-hydroxyl group.
  • Characterization: Employ NMR (¹H, ¹³C) to confirm substitution patterns, FTIR for functional groups (e.g., -OH stretch at ~3200 cm⁻¹), and mass spectrometry (ESI-MS) for molecular weight verification. Ensure purity analysis via HPLC with UV detection at 254 nm .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Ventilation: Work in a fume hood to avoid inhalation of vapors or aerosols. Use local exhaust systems if handling large quantities .
  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. For prolonged exposure, use respiratory protection with organic vapor cartridges .
  • Storage: Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent degradation. Separate from oxidizing agents and incompatible materials (e.g., strong acids/bases) .

Q. How can researchers validate the stability of this compound under varying experimental conditions?

Methodological Answer:

  • Thermal Stability: Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures.
  • Photostability: Expose samples to UV light (e.g., 365 nm) and monitor degradation via HPLC. Store in amber glassware to minimize light-induced reactions .
  • pH Stability: Incubate the compound in buffers (pH 2–12) at 25°C and 37°C. Quantify degradation products using LC-MS and compare with control samples .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Synthesize analogs with modifications at the 5-iodo or 6-hydroxy positions. Test bioactivity in cell-based assays (e.g., cytotoxicity, enzyme inhibition).
  • Computational Modeling: Use density functional theory (DFT) to predict electronic effects of substituents on reactivity. Compare with experimental IC₅₀ values to identify key pharmacophores.
  • Meta-Analysis: Apply PRISMA guidelines to systematically review literature, assess bias in existing studies, and reconcile conflicting results through subgroup analysis (e.g., by cell type or assay methodology) .

Q. What advanced analytical techniques are suitable for detecting trace impurities in this compound?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS): Identify low-abundance impurities (e.g., deiodinated byproducts) with ppm-level mass accuracy.
  • NMR Spectroscopy: Use 2D techniques (COSY, HSQC) to resolve overlapping signals in complex mixtures.
  • X-ray Crystallography: Confirm the crystalline structure and detect polymorphic impurities. Pair with differential scanning calorimetry (DSC) to assess crystallinity .

Q. How should researchers design dose-response studies to evaluate the ecological toxicity of this compound?

Methodological Answer:

  • Model Organisms: Use Daphnia magna (water flea) for acute toxicity (48-hour LC₅₀) and Aliivibrio fischeri (bioluminescent bacteria) for chronic effects.
  • Experimental Design: Follow OECD Test Guidelines 202 and 208. Include negative controls and reference toxicants (e.g., potassium dichromate).
  • Data Analysis: Apply probit or log-logistic regression to calculate EC₅₀ values. Use ANOVA to compare toxicity across concentrations, and assess bioaccumulation potential via octanol-water partition coefficients (log P) .

Methodological Frameworks

Q. How can PICOT criteria be adapted to formulate hypotheses about this compound’s pharmacological potential?

Methodological Answer:

  • Population (P): Define target organisms or cell lines (e.g., human cancer cell lines).
  • Intervention (I): Specify compound concentration ranges and exposure durations.
  • Comparison (C): Use existing drugs (e.g., 5-fluorouracil) as positive controls.
  • Outcome (O): Quantify outcomes like apoptosis induction (flow cytometry) or ROS generation (fluorescence assays).
  • Time (T): Determine endpoint measurements (e.g., 24-hour viability assays). Refine the question iteratively using systematic reviews .

Q. What statistical approaches are recommended for analyzing contradictory data in multi-laboratory studies of this compound?

Methodological Answer:

  • Random-Effects Meta-Analysis: Account for heterogeneity between studies using the DerSimonian-Laird estimator. Visualize data with forest plots.
  • Sensitivity Analysis: Exclude outlier datasets (e.g., Grubbs’ test) and reassess effect sizes.
  • Bayesian Methods: Use Markov Chain Monte Carlo (MCMC) simulations to model uncertainty and update prior distributions with new data .

Data Presentation and Reproducibility

Q. How should researchers document experimental protocols to ensure reproducibility of this compound studies?

Methodological Answer:

  • Detailed Descriptions: Specify reagent sources (e.g., Sigma-Aldrich, CAS 160729-80-6), purity grades, and instrument calibration methods.
  • Raw Data Archiving: Deposit HPLC chromatograms, NMR spectra, and cytotoxicity data in repositories like Zenodo or Figshare.
  • Ethical Compliance: For studies involving human-derived cells, include ethics committee approval codes and informed consent documentation .

Q. What criteria should guide the inclusion of this compound data in systematic reviews?

Methodological Answer:

  • PRISMA Compliance: Follow Preferred Reporting Items for Systematic Reviews guidelines for study selection, data extraction, and risk-of-bias assessment.
  • Inclusion/Exclusion Criteria: Define parameters such as publication date (e.g., 2010–2025), peer-reviewed status, and assay type (e.g., in vitro only).
  • Data Synthesis: Use RevMan or R’s metafor package to pool effect sizes and generate funnel plots to detect publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.